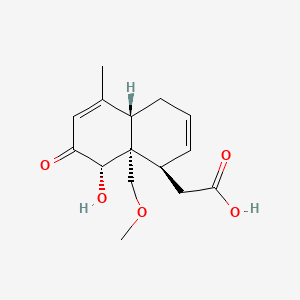![molecular formula C16H13N B14340553 4-[2-(4-Methylphenyl)ethenyl]benzonitrile CAS No. 41425-61-0](/img/structure/B14340553.png)
4-[2-(4-Methylphenyl)ethenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methylphenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C14H11N It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 4-methylphenyl group through an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)ethenyl]benzonitrile typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of toluene (methylbenzene) with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nitrile Formation: The resulting alkylated product undergoes a reaction with a nitrile source, such as sodium cyanide (NaCN), to introduce the nitrile group.
Ethenyl Linkage Formation: The final step involves the formation of the ethenyl linkage through a coupling reaction, such as the Heck reaction, where the alkylated nitrile compound is reacted with a suitable vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Methylphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[2-(4-Methylphenyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Methylphenyl)ethenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound with a nitrile group attached to a benzene ring.
4-Methylbenzonitrile: A derivative with a methyl group at the para position relative to the nitrile group.
4-Vinylbenzonitrile: A compound with a vinyl group attached to the benzene ring along with the nitrile group.
Uniqueness
4-[2-(4-Methylphenyl)ethenyl]benzonitrile is unique due to the presence of both a 4-methylphenyl group and an ethenyl linkage, which confer distinct chemical and physical properties. This structural uniqueness allows for specific interactions and applications that are not possible with simpler benzonitrile derivatives.
Propriétés
Numéro CAS |
41425-61-0 |
|---|---|
Formule moléculaire |
C16H13N |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-[2-(4-methylphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H13N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-11H,1H3 |
Clé InChI |
XDRQSWIHRYSNDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)


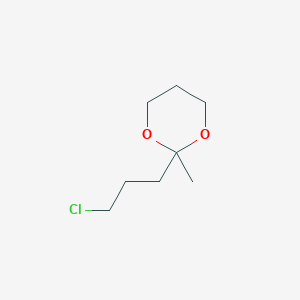
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)


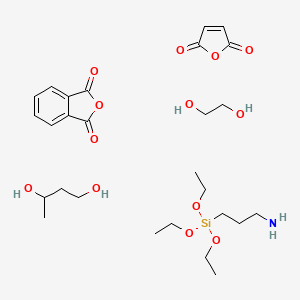
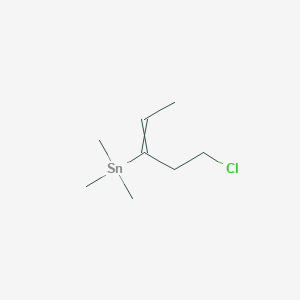

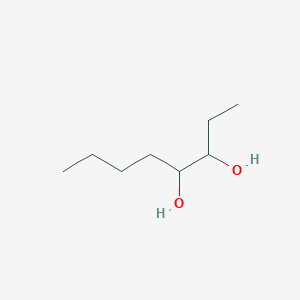
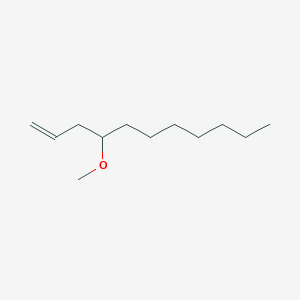
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
